Cedrol

Content Navigation

Crude cedarwood oil’s variable Cedrol content (16-30%) causes batch inconsistency in synthesis and formulation. Pure Cedrol (≥98%) ensures reproducible performance.

- Precise melting point (86-88°C) for solid handling.

- Maximizes yield as precursor for Cedryl Acetate, Cedramber®.

- Consistent antimicrobial dosing for cosmeceuticals.

- Reliable fixative base note, >400 h blotter longevity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble in 11 parts of 95% alcohol

Slightly soluble in water

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

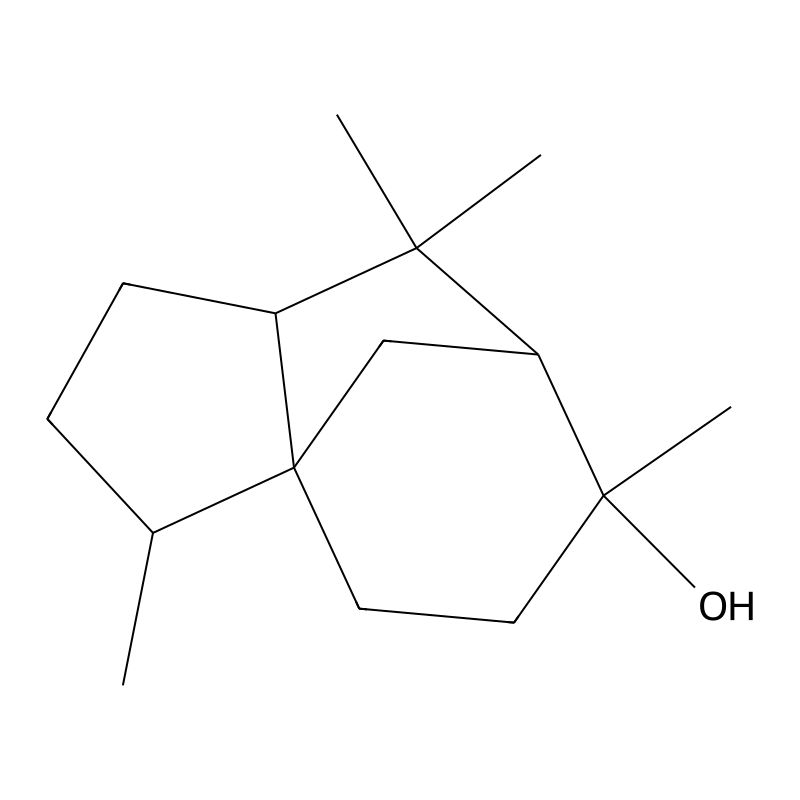

Cedrol is a naturally occurring, crystalline sesquiterpene alcohol and a principal constituent of cedarwood oil, from which it is isolated via fractional crystallization to achieve high purity (≥98%).[1][2] Unlike crude cedarwood oil, which is a complex liquid mixture of dozens of compounds, pure Cedrol is a solid with a defined melting point (approx. 86-88 °C), offering precise handling, formulation consistency, and predictable performance.[1][2] It is primarily utilized for its soft, woody aroma, as a highly effective fragrance fixative, and as a key chemical precursor for the synthesis of valuable aroma derivatives like Cedryl Acetate and Cedramber®.[1][3][4]

Research Fit

Substituting high-purity, solid Cedrol with its common liquid alternatives—crude cedarwood oil or other sesquiterpenes—is a critical process failure for applications requiring chemical and physical consistency. Cedarwood oil contains variable concentrations of Cedrol (16-30%) alongside other reactive components like α-cedrene and thujopsene.[1] This variability introduces batch-to-batch inconsistencies in odor profile, bioactivity, and physical properties.[5][6] For chemical synthesis, such as the production of Cedryl Acetate, using crude oil results in lower yields and difficult-to-remove impurities.[3][7] In formulation, the defined melting point and solubility of crystalline Cedrol ensure reproducible dissolution and dispersion, a level of control unattainable with a multi-component liquid oil.[2][8]

Substitution Risk

References

- [1] What Is Cedrol? | Première Peau. Accessed Apr. 26, 2026.

- [2] Cedrol CAS# 77-53-2: Odor profile, Molecular properties, Regulation. Scent.vn. Accessed Apr. 26, 2026.

- [7] Cedrol (CAS N° 77-53-2). ScenTree.co. Accessed Apr. 26, 2026.

- [31] Production, Yield and Derivatives of Volatile Oils from Eastern Redcedar (Juniperus Virginiana L.). Science Publications.

High-Yield Fragrance Derivative Precursor

Cedrol is the required precursor for the semi-synthetic production of high-value aroma chemicals such as Cedryl Acetate and Cedramber®.[1][3] Using purified Cedrol is critical because major co-constituents in cedarwood oil, such as thujopsene, undergo complex isomerization and side-reactions under the acidic conditions used for acetylation or methylation, leading to significant impurity profiles and reduced yields of the target product.[9][10] A patented high-yield synthesis for Cedrol Methyl Ether (Cedramber®) specifies Cedrol as the starting material to achieve yields greater than 96% and product purity over 97%, levels not achievable when starting from a crude oil mixture.[11]

| Evidence Dimension | Yield and Purity in Derivative Synthesis |

| Target Compound Data | >96% Yield, >97% Purity (for Cedramber®) |

| Comparator Or Baseline | Crude Cedarwood Oil (contains reactive impurities like thujopsene, leading to lower yields and complex purification) |

| Quantified Difference | Not directly quantified in a head-to-head study, but inferred from the necessity of using pure cedrol in high-yield synthetic patents. |

| Conditions | Methylation of the tertiary alcohol group to form Cedrol Methyl Ether via reaction with sodium amide and iodomethane.[11] |

For manufacturing high-value aroma chemicals, starting with pure Cedrol minimizes side reactions, simplifies purification, and maximizes final product yield and purity.

Predictable Antimicrobial Bioactivity

In applications requiring reliable antimicrobial performance, pure Cedrol provides a quantifiable advantage over multi-component essential oils. A study on the heartwood essential oil of Cunninghamia lanceolata var. konishii, which is 58.3% Cedrol, demonstrated strong growth suppression against Gram-positive bacteria and yeast.[12] The study explicitly identified Cedrol as the primary active compound responsible for this effect, with Minimum Inhibitory Concentration (MIC) values of 31.25-62.5 µg/mL.[12] In contrast, studies on crude cedarwood oils show highly variable and often lower activity; for instance, Cedrus atlantica essential oil showed MIC values against fungi ranging from 0.5% to 1% (equivalent to 5,000-10,000 µg/mL), highlighting the potent, concentrated activity of the isolated compound.[13]

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | 31.25 - 62.5 µg/mL (against Gram-positive bacteria and yeast) |

| Comparator Or Baseline | Crude Cedarwood Oil (Cedrus atlantica): 5,000 - 10,000 µg/mL (against various fungi) |

| Quantified Difference | Cedrol is approximately 80-320 times more potent on a concentration basis than the comparator crude essential oil. |

| Conditions | In vitro antimicrobial activity assessed by micro-broth dilution method.[12][13] |

Procuring pure Cedrol allows for formulating cosmetic or topical products with standardized, potent, and reproducible antimicrobial activity, avoiding the efficacy variations inherent in crude essential oils.

Crystalline Solid Formulation Control

The crystalline solid nature of Cedrol (M.P. 85-88 °C) provides distinct processability and formulation advantages over liquid cedarwood oil.[2] As a defined solid, it allows for precise weighing and dosing, ensuring high reproducibility in batch manufacturing. Its solubility is well-characterized in common formulation solvents, such as ethanol (330 g/L) and acetone (663 g/L), whereas the solubility of crude oil is inconsistent.[8] This physical form is critical for developing solid or semi-solid formulations (e.g., soaps, waxes, powders) where a liquid component would be unsuitable. Furthermore, its purity ensures a consistent, clean, and soft woody scent without the sharper, turpentine-like notes often found in crude oils, which contain varying levels of cedrene hydrocarbons.[1][5]

| Evidence Dimension | Physical State and Handling |

| Target Compound Data | White crystalline solid, M.P. 85-88 °C, allows for precise weighing and use in solid formulations. |

| Comparator Or Baseline | Crude Cedarwood Oil: A viscous, multi-component liquid with variable composition and physical properties. |

| Quantified Difference | Qualitative but critical difference in physical state, enabling different formulation types and ensuring dosing accuracy. |

| Conditions | Standard laboratory and manufacturing environments. |

Cedrol's solid form and defined physical properties enable its use in a wider range of product formats and provide the batch-to-batch consistency required for scalable manufacturing.

Aroma Chemical Precursor Synthesis

For the industrial synthesis of Cedryl Acetate, Cedramber®, and other woody-amber fragrance ingredients where maximizing yield and final product purity is the primary economic driver. Using ≥98% pure Cedrol eliminates feedstock-driven side reactions and simplifies downstream purification processes.[1][11]

Standardized Antimicrobial Cosmetics Ingredient

In the formulation of high-performance cosmeceuticals, such as acne treatments or anti-dandruff shampoos, where consistent and potent antimicrobial activity is required. Pure Cedrol allows for precise dosage to achieve a target MIC, ensuring reliable product efficacy that cannot be guaranteed with variable essential oil compositions.[12]

High-Performance Fragrance Fixative

As a foundational base note and fixative in fine perfumery, particularly in woody, chypre, and fougère compositions. Its crystalline purity provides a clean, consistent, dry-woody character and exceptional longevity (>400 hours on a blotter) without the olfactory interference from other cedarwood oil components, ensuring batch-to-batch fragrance reproducibility.[1][5]

Analytical and Pharmacological Reference Standard

As a certified analytical standard for the quantification of cedrol in essential oils and other natural products. Its use is also indicated for in vitro and in vivo pharmacological studies investigating its specific bioactivities, such as anti-inflammatory or neuroprotective effects, where the confounding effects of other oil components must be eliminated.[14][15]

Application Fit Matrix

References

- [1] What Is Cedrol? | Première Peau. Accessed Apr. 26, 2026.

- [6] Chen, C. Y., et al. (2025). Anti-Inflammatory and Antifungal Activities of Wood Essential Oil from Juniperus morrisonicola Hayata. Plants, 14(2924).

- [19] Su, Y. C., Hsu, K. P., Wang, E. I., & Ho, C. L. (2012). Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan. Natural product communications, 7(9), 1934578X1200700931.

- [23] Synthesis of methyl cedar ether. Chinese Patent CN1037341C. Published May 22, 1996.

- [32] Park, J. Y., et al. (2014). Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes. Xenobiotica, 44(8), 690-696.

Physical Description

Color/Form

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 1814 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 1806 of 1814 companies with hazard statement code(s):;

H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

77-53-2

Metabolism Metabolites

Microbial transformation of (+)-cedrol was investigated by using Staphylococcus epidermidis and found that stereospecific hydroxylation of (+)-cedrol occurred at the C-3 position to form (+)-(3S)-3-hydroxycedrol.

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Prepared from cedarwood by fractional distillation followed by recrystallization from sutiable solvents of appropriate solid fractions.

General Manufacturing Information

Found in the wood of several conifers, particularly cypresses and cedars such as Cedrus atlantica, Cupressus sempervirens, and Juniperus virginiana.

Storage Conditions

Stability Shelf Life

Explore Compound Types